Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C28H29ClN2O7 |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29ClN2O7/c1-5-10-38-28(33)25-15(2)30-21-11-17(16-6-9-23(36-3)24(13-16)37-4)12-22(32)27(21)26(25)19-14-18(31(34)35)7-8-20(19)29/h6-9,13-14,17,26,30H,5,10-12H2,1-4H3 |
InChI Key |
WSITZFALZXASRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions
Formation of Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.
Introduction of Substituents: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. The methoxy groups are typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Esterification: The carboxylate group is introduced through esterification reactions, often using propyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
Structural Characteristics
The compound features several notable functional groups:
- Chloro group : Enhances reactivity and can participate in electrophilic substitutions.
- Nitro group : Known for its potential in redox reactions and as a site for hydrogen bonding.
- Methoxy groups : Improve solubility and can facilitate interactions with biological targets.
- Carboxylate group : Essential for esterification reactions and biological activity.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Hexahydroquinoline Core : Achieved through a Hantzsch reaction involving an aldehyde, β-keto ester, and ammonium acetate.
- Introduction of Substituents : Utilizes electrophilic aromatic substitution for chloro and nitro groups; methoxy groups are introduced via methylation reactions.
- Final Esterification : The carboxylate is formed through esterification with propyl alcohol under acidic conditions.
Chemistry
In the field of chemistry, Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as:
- A building block for synthesizing more complex organic molecules.
- A ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology
Biological studies have indicated potential applications of this compound:
- Antimicrobial Activity : Investigated for effectiveness against various bacterial strains.
- Antifungal Properties : Shows promise in inhibiting fungal growth.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry:
- The compound is being explored as a therapeutic agent , leveraging its diverse functional groups to interact with biological targets such as enzymes and receptors.
- Its unique structure may allow it to modulate various biological pathways effectively.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of similar compounds derived from hexahydroquinoline structures. The research demonstrated that modifications to the functional groups significantly affected the cytotoxicity against cancer cell lines .
Antimicrobial Studies
Research conducted on related compounds indicated that those containing nitro and chloro substituents exhibited enhanced antimicrobial activity. This suggests that this compound could similarly possess significant antimicrobial properties .
Coordination Chemistry Applications
The compound's ability to serve as a ligand has been documented in studies focusing on metal complexes. These complexes have shown promising catalytic activity in organic transformations .
Mechanism of Action
The mechanism of action of Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in redox reactions, while the methoxy and carboxylate groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of hexahydroquinoline carboxylates, which exhibit structural diversity based on substituent groups and ester chains. Below is a comparative analysis with analogs identified in the evidence:
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
*Calculated based on analogous structures in the evidence.
Key Observations:
The 3,4-dimethoxyphenyl group at position 7 is shared with , suggesting a preference for methoxy-substituted aromatics in this position, which may stabilize π-π stacking or hydrophobic interactions .
Ester Chain Impact :
- Propyl ester balances lipophilicity and solubility compared to shorter chains (e.g., ethyl in ) or bulkier cycloalkyl esters (e.g., cyclohexyl in ).
Crystallographic and Conformational Behavior: Hexahydroquinoline derivatives often exhibit puckered ring conformations. The Cremer-Pople parameters (e.g., ring puckering amplitude and phase) could differ between compounds due to steric effects from substituents like bromine in or nitro groups in the target compound . Hydrogen-bonding patterns, critical for crystal packing, are influenced by substituents. For instance, hydroxy groups in facilitate stronger H-bonding networks compared to nitro or chloro groups .
Synthetic and Analytical Tools :
- Structural determination of these compounds relies on crystallographic software like SHELXL for refinement and OLEX2 for visualization . For example, the ethyl derivative in was analyzed using similar tools, highlighting the uniformity in characterization methods across this class.
Research Findings and Implications
- Structure-Activity Relationships: While biological data are absent in the evidence, structural comparisons suggest that electron-withdrawing groups (e.g., NO₂, Cl) may enhance binding to targets requiring electron-deficient aromatic interactions, whereas hydroxy/methoxy groups could improve solubility or H-bond donor/acceptor capacity.
- Crystallographic Trends : Derivatives with polar substituents (e.g., hydroxy in ) may form more stable crystal lattices due to H-bonding, whereas bulky substituents (e.g., cyclohexyl in ) could lead to less dense packing .
Biological Activity
Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. The unique structure of this compound includes a hexahydroquinoline backbone and various substituents that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 541 g/mol. The presence of functional groups such as chloro and nitro on the phenyl ring enhances its reactivity and potential interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess significant antimicrobial effects. The presence of the nitro group is often associated with enhanced antibacterial properties against various pathogens.
- Anticancer Potential : Similar compounds have shown promising anticancer activities. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects on cancer cell lines such as HeLa (human cervix carcinoma) and L1210 (murine leukemia) cells. Further investigations are warranted to assess the specific activity of this compound in cancer models.
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been noted in various studies. Compounds with similar structures have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and infections respectively.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl | Similar core structure; methyl substitution | Anticancer properties |
| Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl | Propyl instead of methyl | Antimicrobial effects |
| Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl) | Benzyl substitution at carboxylic acid | Potential anti-inflammatory activity |
Case Studies
Several studies have explored the biological potential of related compounds:
- Anticancer Studies : Research has demonstrated that compounds with similar structures exhibit varying degrees of antiproliferative activity against different cancer cell lines. For example, one study reported IC50 values for related compounds in HeLa cells ranging from 10 to 50 µM.
- Antimicrobial Screening : A study evaluating antimicrobial properties found that derivatives showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy.
- Enzyme Inhibition : Another study highlighted that certain derivatives acted as effective inhibitors of AChE with IC50 values lower than 20 µM, indicating a potential therapeutic application in treating Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative, and how do substituent steric effects influence reaction efficiency?
- Methodology : Multi-component Hantzsch-type reactions under reflux conditions (e.g., ethanol or acetic acid as solvent) are commonly used for hexahydroquinoline synthesis. Steric hindrance from the 2-chloro-5-nitrophenyl and 3,4-dimethoxyphenyl groups may necessitate prolonged reaction times (18–24 hours) or microwave-assisted heating to improve yields. Catalysts like piperidine or Lewis acids (e.g., ZnCl₂) can accelerate cyclization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar byproducts.
Q. How is the crystal structure of this compound resolved, and what structural features impact its bioactivity?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K reveals chair conformations in the hexahydroquinoline ring and intermolecular hydrogen bonding (e.g., C=O⋯H–N) that stabilize the lattice. The 3,4-dimethoxyphenyl group’s dihedral angle relative to the core influences steric interactions, while nitro and chloro substituents affect electron distribution for target binding .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are overlapping NMR signals deconvoluted?
- Methodology : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) with DEPT-135 for carbon assignment. Overlapping aromatic signals (e.g., methoxyphenyl protons) are resolved via 2D-COSY or HSQC. IR confirms carbonyl (C=O, ~1700 cm⁻¹) and nitro (~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and regioselective reactivity of this compound?
- Methodology : DFT calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-rich sites (e.g., nitro group) prone to nucleophilic attack. Electrostatic potential maps highlight regions of negative charge (nitro, carbonyl) for hydrogen bonding in biological targets .
Q. What experimental strategies address contradictions in reported biological activities of structurally similar hexahydroquinolines?
- Methodology : Cross-validate assays (e.g., antimicrobial vs. antioxidant) under standardized conditions (pH, temperature, cell lines). Compare substituent effects: 3,4-dimethoxy groups enhance antioxidant activity via radical scavenging, while chloro-nitro motifs may reduce efficacy due to cytotoxicity. Dose-response curves and statistical meta-analysis reconcile discrepancies .
Q. Which computational tools model the binding interactions of this compound with cytochrome P450 enzymes or calcium channels?
- Methodology : Molecular docking (AutoDock Vina) using PDB structures (e.g., 1TQT for calcium channels) identifies binding poses. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100 ns. Pharmacophore mapping aligns the 5-oxo group with catalytic residues, while the propyl ester modulates membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
